molecular formula C18H26N2O6 B613206 Dde-D-dab(alloc)-OH CAS No. 1263046-79-2

Dde-D-dab(alloc)-OH

Cat. No. B613206
M. Wt: 366,42 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-D-dab(alloc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that has been synthesized using solid-phase peptide synthesis techniques. This compound has shown promising results in various scientific studies, and its potential applications are being explored.

Mechanism Of Action

The mechanism of action of Dde-D-dab(alloc)-OH is not fully understood. However, it is believed that the compound binds to specific receptors on cancer cells, leading to the internalization of the compound. Once inside the cancer cell, the compound can release the drug payload, leading to cell death.

Biochemical And Physiological Effects

Dde-D-dab(alloc)-OH has been shown to have low toxicity and high stability in vitro. It has also been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. The compound has been shown to have a high binding affinity for specific receptors on cancer cells, leading to the internalization of the compound.

Advantages And Limitations For Lab Experiments

One of the major advantages of Dde-D-dab(alloc)-OH is its potential for targeted drug delivery. The compound has shown a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for research on Dde-D-dab(alloc)-OH. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in imaging techniques to detect cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, Dde-D-dab(alloc)-OH is a synthetic peptide that has shown promising results in various scientific studies. Its potential applications in drug delivery, cancer therapy, and imaging techniques are being explored. The compound has a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, its complex synthesis process is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

Dde-D-dab(alloc)-OH is synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The Dde protecting group is used to protect the N-terminus of the peptide chain during the synthesis process. The Alloc protecting group is used to protect the side chain of the amino acid residue.

Scientific Research Applications

Dde-D-dab(alloc)-OH has been extensively studied for its potential applications in various scientific fields. It has shown promising results in drug delivery, cancer therapy, and imaging techniques. The compound has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. It has also been used in imaging techniques to detect cancer cells.

properties

IUPAC Name

(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSDGSZSUXSVKJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-D-dab(alloc)-OH

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